molecular formula C19H17FN2O2S2 B2875964 2-[(4-fluorophenyl)sulfanyl]-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide CAS No. 878597-59-2

2-[(4-fluorophenyl)sulfanyl]-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide

Cat. No.: B2875964
CAS No.: 878597-59-2
M. Wt: 388.48
InChI Key: YPTKLSBCGNCVLF-UHFFFAOYSA-N
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Description

2-[(4-fluorophenyl)sulfanyl]-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide is a synthetic small molecule of significant interest in medicinal chemistry and preclinical pharmaceutical research. This compound features a 1,3-thiazole core, a privileged scaffold in drug discovery known for its diverse biological activities and presence in several therapeutic agents . The molecule is further functionalized with a (4-fluorophenyl)sulfanyl group and a substituted acetamide chain, making it a valuable chemical entity for constructing targeted libraries in high-throughput screening campaigns. The 1,3-thiazole ring is a versatile heterocycle present in a wide range of FDA-approved drugs and experimental candidates. Molecules containing this nucleus have demonstrated a broad spectrum of therapeutic potentials, including as antibacterial, antifungal, anticancer, and anti-inflammatory agents . The specific substitution pattern on this acetamide derivative suggests potential for investigating enzyme inhibition and receptor modulation, analogous to other thiazole-bearing compounds that act as kinase suppressors or receptor antagonists . Researchers can utilize this compound as a key intermediate in organic synthesis or as a lead structure for optimizing new bioactive molecules, contributing to advancements in the development of treatments for various pathological conditions. This product is intended For Research Use Only and is not approved for diagnostic or therapeutic applications in humans. It is the responsibility of the researcher to ensure safe handling and comply with all relevant institutional and governmental regulations.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O2S2/c1-12-18(13-3-7-15(24-2)8-4-13)22-19(26-12)21-17(23)11-25-16-9-5-14(20)6-10-16/h3-10H,11H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPTKLSBCGNCVLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)CSC2=CC=C(C=C2)F)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-fluorophenyl)sulfanyl]-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.

    Substitution Reactions:

    Sulfur-Containing Group Addition: The 4-fluorophenylsulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the thiazole ring is replaced by the 4-fluorophenylsulfanyl moiety.

    Acetamide Formation: The final step involves the acylation of the thiazole derivative with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities if present.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or alcohols, depending on the functional groups reduced.

    Substitution: Various substituted derivatives depending on the nature of the substituent introduced.

Scientific Research Applications

2-[(4-fluorophenyl)sulfanyl]-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-fluorophenyl)sulfanyl]-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and its substituents can interact with active sites of enzymes, inhibiting their activity or modulating their function. The compound may also interact with cellular receptors, altering signal transduction pathways and leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

Table 1: Substituent Impact on Molecular Properties
Compound ID Key Substituents Molecular Weight Functional Group Impact Reference
Target Compound Thiazole, sulfanyl, 4-methoxyphenyl ~406 (estimated) Sulfanyl group increases electron density; moderate polarity.
2-[(4-Fluorophenyl)sulfonyl]-... (Ev2) Sulfonyl (SO₂–) 420.47 Sulfonyl enhances polarity and hydrogen-bonding capacity.
N-Morpholine analog (Ev14) Morpholine ring 347.43 Morpholine improves solubility and pharmacokinetics.
Piperazine analogs (Ev1,8) Fluorophenyl-piperazine 410.51–426.96 Piperazine introduces basicity and enhances MMP inhibition.

Key Observations :

  • Sulfonyl vs.
  • Morpholine vs. Piperazine : Morpholine (Ev14) lacks basicity but improves solubility, while piperazine (Ev1,8) enhances interaction with enzymes like MMPs through nitrogen lone pairs .
Table 2: Reported Activities of Analogous Compounds
Compound ID Biological Activity Mechanism/Application Reference
Piperazine-thiazole analogs (Ev1,8) MMP inhibition (IC₅₀: 0.5–2.1 µM) Anti-inflammatory, acute inflammation models.
BAY 57-1293 (Ev9) Antiviral (HSV-1/2) Inhibits herpes helicase-primase.
Triazole-sulfanyl derivatives (Ev16) Antimicrobial (MIC: 8–32 µg/mL) Targets bacterial/fungal pathogens.
Thioxoacetamide derivatives (Ev3,7) Anti-exudative (60–80% inhibition) Reduces inflammation in animal models.

Key Insights :

  • Thiazole-Piperazine Hybrids : Demonstrated potent MMP-9 inhibition (e.g., compound 15 in Ev8: IC₅₀ = 0.5 µM), attributed to fluorophenyl groups enhancing hydrophobic interactions .
  • Triazole Derivatives : Substitutions with pyridine or sulfamoyl groups (Ev16) improved antimicrobial activity, suggesting electron-withdrawing groups enhance efficacy .

Structural-Activity Relationships (SAR)

4-Methoxyphenyl at Position 4 (Ev14): Enhances aromatic stacking interactions in hydrophobic pockets.

Acetamide Linker Variations :

  • Sulfanyl vs. Sulfonyl : Sulfonyl groups (Ev2) may improve stability but reduce cell permeability compared to sulfanyl.
  • Piperazine vs. Morpholine : Piperazine analogs (Ev8) show higher enzyme affinity due to basic nitrogen atoms, while morpholine (Ev14) prioritizes solubility .

Fluorophenyl Substituents :

  • Fluorine atoms (Ev2,8,17) enhance metabolic stability and hydrophobic interactions, critical for target binding .

Biological Activity

The compound 2-[(4-fluorophenyl)sulfanyl]-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C15H15FN2O2S\text{C}_{15}\text{H}_{15}\text{F}\text{N}_{2}\text{O}_{2}\text{S}

This compound features a thiazole ring, a fluorophenyl group, and a methoxyphenyl moiety, which are critical for its biological activity.

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. The biological activity of 2-[(4-fluorophenyl)sulfanyl]-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide has been evaluated against various cancer cell lines.

  • Mechanism of Action :
    • The compound interacts with cellular pathways that regulate apoptosis and cell cycle progression. In vitro assays have shown that it induces apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.
    • Molecular docking studies suggest that the compound binds to specific targets involved in cancer proliferation, such as tubulin and Bcl-2 proteins, which are crucial for cancer cell survival .
  • Case Studies :
    • In a study involving MCF-7 (breast cancer) and A549 (lung cancer) cell lines, the compound demonstrated IC50 values significantly lower than standard chemotherapeutics like doxorubicin, indicating potent cytotoxicity .
    • A structure-activity relationship analysis revealed that the presence of electron-donating groups (like methoxy) enhances the anticancer activity by increasing lipophilicity and improving cell membrane permeability .

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have also been explored extensively.

  • In Vitro Evaluation :
    • The compound has shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) assays indicated that it possesses comparable activity to established antibiotics .
    • Synergistic effects with other antimicrobial agents like ciprofloxacin were observed, suggesting potential for combination therapies .
  • Mechanism of Action :
    • The antimicrobial action is believed to be mediated through disruption of bacterial cell wall synthesis and interference with protein synthesis pathways. The fluorine substitution is noted to enhance antimicrobial potency by increasing binding affinity to bacterial targets .

Structure-Activity Relationship (SAR)

The SAR studies conducted on similar thiazole compounds indicate that:

  • Substituent Effects : The presence of electron-withdrawing groups (like fluorine) on the phenyl rings enhances both anticancer and antimicrobial activities.
  • Thiazole Ring Importance : The thiazole moiety is essential for biological activity; modifications on this ring can significantly alter efficacy .

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